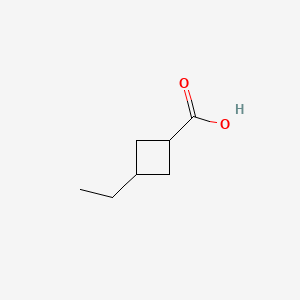

3-Ethylcyclobutanecarboxylic acid

Description

Contextualization of Cyclobutane (B1203170) Carboxylic Acids in Contemporary Organic Chemistry

Cyclobutane carboxylic acids are a class of organic compounds that have garnered significant attention in modern chemistry. ontosight.ai Their defining feature is a four-membered carbon ring, known as a cyclobutane ring, which is inherently strained. nih.gov This ring strain, once viewed primarily as a theoretical challenge, is now exploited for its unique chemical reactivity and stereochemical properties. In contemporary organic chemistry, these compounds are recognized as highly versatile synthetic intermediates or building blocks. ontosight.ai

Their utility spans across various industrial and academic fields, most notably in the pharmaceutical and agrochemical industries, where over 70% of their applications are found. ontosight.ai The cyclobutane motif is a valuable component in drug design, often used to create complex molecules with specific properties. ontosight.ai It can act as a bioisosteric replacement for other chemical groups, enhancing metabolic stability and conformationally "locking" a molecule into its most biologically active form. nih.gov Furthermore, in materials science, the rigid and well-defined geometry of the cyclobutane ring is utilized in the development of novel polymers and the construction of predictable and stable supramolecular structures like metal-organic frameworks (MOFs). ontosight.ai

Significance of 3-Ethylcyclobutanecarboxylic Acid as a Model Cyclobutane Derivative

This compound serves as a pertinent example of a substituted cyclobutane carboxylic acid. While complex, poly-functionalized cyclobutanes are common in advanced research, this specific compound, with its simple ethyl group substituent, represents a fundamental model for studying the effects of alkyl substitution on the cyclobutane core.

Overview of Principal Research Foci in Substituted Cyclobutane Chemistry

Research in the field of substituted cyclobutane chemistry is dynamic and multifaceted. A primary focus is the development of novel and efficient synthetic methods. acs.org This includes stereoselective syntheses to control the spatial arrangement of substituents, which is crucial for pharmacological activity. acs.org Techniques such as [2+2] cycloaddition reactions, often employing photocatalysis, are powerful tools for constructing the cyclobutane ring system. nih.govacs.org Recent advancements have focused on developing catalytic systems that can achieve high enantioselectivity and overcome challenges like racemic background reactions. acs.org

Another major research area is medicinal chemistry. nih.gov Scientists are increasingly incorporating cyclobutane rings into drug candidates to improve their properties. nih.gov These rings can enhance metabolic stability, increase three-dimensionality which can improve binding to biological targets, and serve as rigid scaffolds to orient key pharmacophore groups precisely. nih.gov

In materials science, derivatives of cyclobutane carboxylic acids are used as ligands for creating coordination polymers and MOFs. The unique puckered structure and relative chemical inertness of the cyclobutane ring contribute to the creation of innovative materials with specialized properties. ontosight.ainih.gov

Chemical and Physical Properties of this compound

The following tables detail key identifiers and computed physicochemical properties for this compound.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 66016-16-8 chemscene.comchemicalbook.com |

| Molecular Formula | C₇H₁₂O₂ chemscene.comchemicalbook.com |

| Molecular Weight | 128.17 g/mol chemscene.com |

| SMILES | CCC1CC(C1)C(=O)O chemscene.com |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | chemscene.com |

| LogP | 1.5072 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

3-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZSHCMTBYQFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216222 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66016-16-8 | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylcyclobutanecarboxylic Acid and Analogues

Strategies for Cyclobutane (B1203170) Ring Construction

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

[2+2] cycloaddition reactions are a primary and widely utilized method for synthesizing cyclobutane rings. kib.ac.cnnih.gov These reactions involve the joining of two unsaturated components, such as alkenes or ketenes, to form the four-membered ring. kib.ac.cnbaranlab.org

Photochemical [2+2] cycloadditions are a classic approach, often proceeding via a 1,4-diradical intermediate when a triplet sensitizer (B1316253) like acetone (B3395972) or benzophenone (B1666685) is used. baranlab.org Transition metal catalysis has also emerged as a powerful tool for promoting [2+2] cycloadditions. baranlab.org For instance, a ruthenium(II) photocatalyst can facilitate the [2+2] heterodimerization of dissimilar acyclic enones upon irradiation with visible light, yielding tri- and tetrasubstituted cyclobutanes with high diastereoselectivity. organic-chemistry.org

Thermal [2+2] cycloadditions offer an alternative to photochemical methods. A notable example is the reaction between vinyl boronates and in situ-generated keteniminium salts, which provides a one-step route to borylated cyclobutanes. nih.gov High-pressure conditions can also be employed to promote [2+2] cycloadditions, as demonstrated in the synthesis of 3-substituted cyclobutanols from arenesulfonyl allenes and benzyl (B1604629) vinyl ether. ru.nl

Table 1: Examples of [2+2] Cycloaddition Reactions for Cyclobutane Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Dissimilar Acyclic Enones | Ru(II) photocatalyst, visible light | Tri- and Tetrasubstituted Cyclobutanes | organic-chemistry.org |

| Vinyl Boronates and Keteniminium Salts | Thermal | Borylated Cyclobutanes | nih.gov |

| Arenesulfonyl Allenes and Benzyl Vinyl Ether | High pressure (15 kbar) | 3-Substituted Cyclobutanols | ru.nl |

| Alkenes and Ketenes | Photochemical (triplet sensitizer) | Cyclobutanones | baranlab.org |

Ring-Closure Approaches

Ring-closure strategies involve the formation of a bond between two ends of a linear precursor to create the cyclobutane ring. A classic example is the reaction of trimethylene dibromide with ethyl malonate in the presence of sodium in ethanol, which, after hydrolysis and decarboxylation, yields cyclobutanecarboxylic acid. georganics.skorgsyn.org Another approach involves the copper-catalyzed 1,4-ring closure of homoallylic sulfonates. harvard.edu

Ring contraction of larger rings provides another pathway to cyclobutanes. For example, cyclopentanone (B42830) can undergo oxidative ring contraction with hydrogen peroxide catalyzed by selenium dioxide to form cyclobutanecarboxylic acid. georganics.sk More recently, a stereoselective synthesis of substituted cyclobutanes from readily available pyrrolidines has been developed, proceeding through a proposed 1,4-biradical intermediate. chemistryviews.org

Intramolecular Cyclization Techniques

Intramolecular cyclization involves a single molecule folding back on itself to form the ring. Intramolecular [2+2] cycloadditions are a well-established method for constructing bicyclic systems containing a cyclobutane ring. kib.ac.cnharvard.edu Photoredox catalysis can be employed for the intramolecular [2+2] cycloaddition of enones, using catalysts such as Ru(bpy)3(PF6)2 under visible light. harvard.edu

Functionalization of the Cyclobutane Core

Once the cyclobutane ring is formed, further modifications are often necessary to introduce the desired functional groups, such as the carboxylic acid and ethyl substituents of 3-ethylcyclobutanecarboxylic acid.

Introduction of the Carboxylic Acid Moiety

The carboxylic acid group can be introduced at various stages of the synthesis. In some strategies, it is formed concurrently with the ring, as in the malonic ester synthesis followed by hydrolysis and decarboxylation of 1,1-cyclobutanedicarboxylic acid. orgsyn.orgwikipedia.org

Alternatively, a precursor functional group can be converted to a carboxylic acid. For example, a patent describes the preparation of 3-oxocyclobutanecarboxylic acid from 3-benzal cyclobutanecarbonitrile (B1293925), where the nitrile is hydrolyzed to a carboxylic acid. google.com Another patented method involves the hydrolysis of an ester intermediate to yield 3-oxocyclobutanecarboxylic acid. google.com

Alkylation and Other Substituent Modifications

The introduction of alkyl groups, such as the ethyl group in the target molecule, can be achieved through various alkylation reactions. While direct Friedel-Crafts alkylation is a common reaction for aromatic compounds, its application to strained rings like cyclobutane is less straightforward. masterorganicchemistry.comimperfectpharmacy.shop

A more common approach involves the functionalization of a pre-existing cyclobutane core. For example, palladium-catalyzed cross-coupling reactions of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl halides can introduce substituents. organic-chemistry.org Another strategy involves the Catellani reaction, where a cyclobutanol (B46151) ring-opening procedure can terminate the reaction with an alkyl group. nih.gov C-H functionalization represents a modern and powerful tool for modifying the cyclobutane scaffold. For instance, palladium-catalyzed arylation of methylene (B1212753) C-H bonds on a cyclobutane ring has been demonstrated to proceed in high yield. acs.org

Table 2: Methods for Functionalization of the Cyclobutane Core

| Functionalization Type | Method | Precursor | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Carboxylation | Hydrolysis and Decarboxylation | 1,1-Cyclobutanedicarboxylic acid | Carboxylic acid | orgsyn.orgwikipedia.org |

| Carboxylation | Hydrolysis | 3-Benzal cyclobutanecarbonitrile | Carboxylic acid | google.com |

| Alkylation/Arylation | Palladium-catalyzed cross-coupling | Cyclobutanone (B123998) N-sulfonylhydrazone | Aryl/Benzyl substituent | organic-chemistry.org |

| Alkylation | Catellani Reaction with Cyclobutanol Ring-Opening | Cyclobutanol | Alkyl substituent | nih.gov |

| Arylation | Palladium-catalyzed C-H arylation | Cyclobutane with directing group | Aryl substituent | acs.org |

Regioselective Synthesis Protocols

The regioselective synthesis of 1,3-disubstituted cyclobutanes, such as this compound, is crucial for accessing specific isomers. One effective method involves the [2+2] cycloaddition of terminal alkenes with allenoates. organic-chemistry.org This approach allows for the rapid construction of the cyclobutane core with a predictable substitution pattern. The reaction, often catalyzed by a Lewis acid like ethylaluminum dichloride (EtAlCl₂), proceeds with high yield. organic-chemistry.org For the synthesis of a precursor to this compound, one could envision the cycloaddition between but-1-ene and an appropriate allenoate, such as phenyl 2,3-butadienoate. The choice of an electron-withdrawing group on the allenoate, like a phenyl ester, has been shown to enhance reactivity compared to alkyl esters. organic-chemistry.org Subsequent functional group manipulation of the resulting cyclobutane would then yield the target carboxylic acid.

Another strategy that highlights regiocontrol involves the ring expansion of cyclopropanone (B1606653) surrogates. Although this method primarily yields cyclobutanones, these can be further elaborated to the desired carboxylic acid. For instance, the reaction of cyclopropanone surrogates with unstabilized sulfoxonium ylides proceeds with complete regioselectivity. acs.org

Furthermore, the regioselective synthesis of tetralones from heteroaryl-3-cyclobutanols demonstrates the controlled manipulation of cyclobutane derivatives, a principle that can be extended to the synthesis of other substituted cyclobutanes. documentsdelivered.com

Stereoselective and Enantioselective Synthetic Routes

Achieving stereocontrol in the synthesis of this compound is essential for accessing specific stereoisomers, which can have distinct biological activities. This can be accomplished through various asymmetric strategies.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. wikipedia.org In the context of this compound synthesis, a chiral auxiliary, such as a chiral oxazolidinone, could be attached to a precursor molecule. wikipedia.orgsigmaaldrich.com For example, an achiral acrylic acid derivative could be coupled to a chiral auxiliary. The subsequent [2+2] cycloaddition with but-1-ene would proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. After the cycloaddition, the auxiliary is cleaved to yield the enantiomerically enriched cyclobutanecarboxylic acid. Evans oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries that have been successfully employed in a variety of asymmetric transformations, including alkylations and aldol (B89426) reactions, and could be adapted for this purpose. wikipedia.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. Chiral aminocatalysis, for example, can be used to control the enantioselectivity of formal [2+2] cycloaddition reactions. nih.gov In such a system, an α,β-unsaturated aldehyde could react with a nucleophile under the control of a chiral secondary amine catalyst, like a diarylprolinol silyl (B83357) ether, to form a chiral intermediate that then undergoes cyclization. This strategy could be applied to construct the chiral cyclobutane core of this compound.

Asymmetric induction directly during the formation of the cyclobutane ring is a highly efficient strategy. This is often achieved through catalytic enantioselective [2+2] cycloadditions. researchgate.net Chiral Lewis acids, for instance, can coordinate to one of the reacting partners, creating a chiral environment that directs the approach of the second reactant. A notable example is the use of chiral titanium reagents to catalyze the [2+2] cycloaddition of alkenes. acs.org The development of chiral catalysts, including those based on rhodium and gold, has expanded the scope of enantioselective cycloadditions for the synthesis of complex chiral cyclobutanes. researchgate.netnih.gov For the synthesis of this compound, a prochiral alkene and a ketene (B1206846) or allene (B1206475) derivative could be reacted in the presence of a suitable chiral catalyst to directly generate the desired enantiomer of the cyclobutane product.

Stereoretentive pathways involve the transformation of an already existing chiral center without affecting its configuration. In the synthesis of this compound, one could start with an enantiomerically pure precursor that already contains one of the stereocenters of the final product. For example, a chiral cyclobutanol derivative could be synthesized and then the hydroxyl group could be converted to a carboxylic acid moiety through a series of stereoretentive reactions. The stereospecific ring expansion of chiral cyclopropanone surrogates with sulfur ylides is another example of a reaction that proceeds with complete stereospecificity, providing access to optically active 2,3-disubstituted cyclobutanones which can be further functionalized. acs.org

Derivatization from Precursor Compounds

The synthesis of cyclobutanecarboxylic acids can be achieved through the decarboxylation of a cyclobutane-1,1-dicarboxylic acid or a related precursor. organic-chemistry.org A scalable synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed that features a diastereoselective reduction followed by a decarboxylation step. acs.org This strategy can be adapted for the synthesis of this compound. The key steps would involve the Knoevenagel condensation of a suitable ketone with Meldrum's acid, followed by a diastereoselective reduction of the resulting cyclobutylidene Meldrum's acid derivative. The final step would be a decarboxylation to yield the target this compound. The Krapcho decarboxylation is a well-established method for the decarboxylation of malonate derivatives and could be employed in this context. organic-chemistry.org The intramolecular ketonic decarboxylation of dicarboxylic acids, known as the Ružička cyclization, is another relevant, though typically lower-yielding, method for forming cyclic ketones from which the carboxylic acid could be derived. wikipedia.org

Chemical Transformations of Related Substituted Cyclobutanes

The synthesis of this compound and its analogs can be effectively achieved through the chemical modification of pre-existing cyclobutane frameworks. This approach leverages readily available or synthetically accessible substituted cyclobutanes, which are then converted to the desired carboxylic acid derivative through various chemical reactions. Key strategies include the functionalization and transformation of cyclobutanones, the decarboxylation of dicarboxylic acid precursors, and direct C-H functionalization of the cyclobutane ring.

One prominent pathway begins with substituted cyclobutanones. For instance, a scalable synthesis for a cis-1,3-disubstituted cyclobutane carboxylic acid has been developed, which provides a blueprint for accessing similar structures. acs.org This method involves a Knoevenagel condensation of a 3-substituted cyclobutanone with Meldrum's acid. The resulting cyclobutylidene Meldrum's acid derivative undergoes a diastereoselective reduction, for example using sodium borohydride (B1222165) (NaBH₄), to establish the cis stereochemistry. acs.org Subsequent decarboxylation yields the target carboxylic acid scaffold. acs.org While this specific example leads to a different 3-substituent, the methodology is applicable to the synthesis of analogs like this compound by starting with the corresponding 3-ethylcyclobutanone.

The following table summarizes the key transformation from a cyclobutylidene intermediate to a cis-1,3-disubstituted cyclobutane, a crucial step in forming the carboxylic acid scaffold.

Table 1: Diastereoselective Reduction of a Cyclobutylidene Meldrum's Acid Derivative acs.org

| Entry | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|---|---|

| 1 | NaBH₄ | EtOH/CHCl₃ | 0 | 97 | 89:11 |

| 2 | NaBH₄ | THF/H₂O | 0 | 96 | 82:18 |

| 3 | L-Selectride® | THF | -78 | 99 | 13:87 |

Data sourced from a study on a similar cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org

Another established route involves the malonic ester synthesis followed by decarboxylation. This classical method typically starts with the reaction of trimethylene dibromide with ethyl malonate to form diethyl cyclobutane-1,1-dicarboxylate. georganics.skorgsyn.org Hydrolysis of the diester yields 1,1-cyclobutanedicarboxylic acid, which upon heating undergoes decarboxylation to produce cyclobutanecarboxylic acid. orgsyn.orgchemicalbook.com To synthesize a 3-substituted analog like this compound, a modification of this process would be required, potentially starting with a 2-ethyl-1,3-dibromopropane or a related substrate.

The decarboxylation of the unsubstituted 1,1-cyclobutanedicarboxylic acid is a high-yield transformation.

Table 2: Decarboxylation of 1,1-Cyclobutanedicarboxylic Acid chemicalbook.com

| Starting Material | Condition | Product | Yield (%) |

|---|

More recent advancements in C-H functionalization offer a direct route to modify the cyclobutane ring. Research has demonstrated the transannular γ-arylation of cyclobutane carboxylic acids using palladium catalysis. nih.gov This methodology allows for the direct functionalization of the C-H bond at the 3-position of the cyclobutane ring. In a model system, α-ethylcyclobutane carboxylic acid was successfully coupled with various arenes, showcasing the feasibility of introducing substituents at the γ-position (C3). nih.gov This approach provides a modern and efficient pathway to access 3-substituted cyclobutane carboxylic acids that avoids the multi-step sequences often required in classical methods.

The table below details the scope of the arene coupling partner in the γ-arylation of an α-ethylcyclobutane substrate, which serves as a close analog to the direct functionalization of cyclobutanecarboxylic acid.

Table 3: Palladium-Catalyzed Transannular γ-Arylation of α-Ethylcyclobutane Carboxylic Acid nih.gov

| Entry | Arene Coupling Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzene | 3-Phenyl-1-ethylcyclobutane-1-carboxylic acid | 65 |

| 2 | Toluene | 3-(p-tolyl)-1-ethylcyclobutane-1-carboxylic acid | 66 |

| 3 | Anisole | 3-(4-methoxyphenyl)-1-ethylcyclobutane-1-carboxylic acid | 70 |

Yields correspond to the arylated product derived from the α-ethylcyclobutane carboxylic acid substrate. nih.gov

Transformations can also proceed from other functional groups on the cyclobutane ring. For example, a 3-substituted cyclobutanecarbonitrile can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. google.com This is demonstrated in the synthesis of 3-benzylidene cyclobutylcarboxylic acid, where the nitrile is converted to a carboxylic acid using sodium hydroxide (B78521) in an ethanol/water mixture, with yields reaching up to 90%. google.com

Reaction Chemistry of 3 Ethylcyclobutanecarboxylic Acid and Analogues

Reactivity Profile of the Carboxylic Acid Functional Group

The carboxylic acid group (–COOH) is a cornerstone of organic chemistry, characterized by an electrophilic carbonyl carbon and an acidic proton. Its reactivity is well-established, allowing for transformations into a variety of important derivatives. Generally, the reactivity of carboxylic acid derivatives follows the trend of converting higher-energy derivatives into those with lower energy. libretexts.org The partial positive charge on the carbonyl carbon can be stabilized by resonance from the adjacent heteroatom, which influences its electrophilicity. libretexts.orglibretexts.org

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids, involving their reaction with alcohols in the presence of an acid catalyst to form an ester and water. The most common method is the Fischer esterification, a reversible, acid-catalyzed process. athabascau.camasterorganicchemistry.com The reaction is typically driven to completion by using an excess of the alcohol or by removing the water as it forms, in accordance with Le Châtelier's Principle. athabascau.calibretexts.org For 3-Ethylcyclobutanecarboxylic acid, this reaction would proceed by heating it with an alcohol and a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl). chemguide.co.uklibretexts.org

The general mechanism for the Fischer esterification involves several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. libretexts.org

Nucleophilic attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). libretexts.org

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water. libretexts.org

Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester product. libretexts.org

The reaction of this compound with various alcohols would yield a series of corresponding esters, each with potentially unique properties.

Table 1: Examples of Esterification Products from this compound

| Reactant Alcohol | Product Ester Name | Product Structure |

|---|---|---|

| Methanol (CH₃OH) | Methyl 3-ethylcyclobutanecarboxylate | C₂H₅-C₄H₆-COOCH₃ |

| Ethanol (CH₃CH₂OH) | Ethyl 3-ethylcyclobutanecarboxylate | C₂H₅-C₄H₆-COOCH₂CH₃ |

| Propan-1-ol (CH₃CH₂CH₂OH) | Propyl 3-ethylcyclobutanecarboxylate | C₂H₅-C₄H₆-COOCH₂CH₂CH₃ |

| Benzyl (B1604629) Alcohol (C₆H₅CH₂OH) | Benzyl 3-ethylcyclobutanecarboxylate | C₂H₅-C₄H₆-COOCH₂C₆H₅ |

Amide Bond Formation

The formation of an amide bond is a critical transformation in organic and medicinal chemistry, typically involving the condensation of a carboxylic acid with an amine. growingscience.com A direct reaction between a carboxylic acid and an amine is possible but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. youtube.com More commonly, the carboxylic acid is "activated" using a coupling reagent to facilitate the reaction under milder conditions. growingscience.comresearchgate.net

Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like hydroxybenzotriazole (B1436442) (HOBt). youtube.comorganic-chemistry.org Another class of reagents includes uronium salts such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). growingscience.com These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, promoting nucleophilic attack by the amine. youtube.com

The reaction of this compound with primary or secondary amines in the presence of a suitable coupling agent would yield the corresponding N-substituted 3-ethylcyclobutane-carboxamides.

Table 2: Examples of Amide Bond Formation with this compound

| Reactant Amine | Product Amide Name | Product Structure |

|---|---|---|

| Ammonia (NH₃) | 3-Ethylcyclobutanecarboxamide | C₂H₅-C₄H₆-CONH₂ |

| Methylamine (CH₃NH₂) | N-Methyl-3-ethylcyclobutanecarboxamide | C₂H₅-C₄H₆-CONHCH₃ |

| Aniline (C₆H₅NH₂) | N-Phenyl-3-ethylcyclobutanecarboxamide | C₂H₅-C₄H₆-CONHC₆H₅ |

| Piperidine (C₅H₁₀NH) | (3-Ethylcyclobutyl)(piperdin-1-yl)methanone | C₂H₅-C₄H₆-CON(C₅H₁₀) |

Other Carboxylic Acid Derivatizations

Beyond esters and amides, carboxylic acids can be converted into several other important functional groups.

Acyl Chloride Formation: Carboxylic acids react with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to produce acyl chlorides. youtube.com These are highly reactive carboxylic acid derivatives and serve as versatile intermediates for the synthesis of esters, amides, and anhydrides under very mild conditions. libretexts.org For instance, this compound would be converted to 3-ethylcyclobutanecarbonyl chloride.

Reduction to Alcohols: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). The reaction involves the conversion of the carboxylic acid to an alkoxide, which is then protonated during an aqueous workup to yield the primary alcohol. In this case, this compound would be reduced to (3-ethylcyclobutyl)methanol.

Cyclobutane (B1203170) Ring Reactivity

The four-membered cyclobutane ring is characterized by significant ring strain, which profoundly influences its chemical reactivity compared to acyclic or larger ring systems like cyclopentane (B165970) and cyclohexane (B81311). libretexts.orglibretexts.org

Influence of Ring Strain on Chemical Reactivity

The strain in a cyclobutane ring is a combination of angle strain and torsional strain. libretexts.orgwikipedia.org

Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, a significant deviation that creates substantial angle strain. libretexts.orgfiveable.me To alleviate some of this strain, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org

Torsional Strain: The puckered conformation also reduces the torsional strain that would arise from eclipsing hydrogen atoms in a planar structure. libretexts.org

Despite this puckering, cyclobutane still possesses a high strain energy (approximately 26.3 kcal/mol). wikipedia.org This inherent instability makes the cyclobutane ring susceptible to reactions that lead to ring-opening or rearrangement, as these processes release the stored strain energy. wikipedia.orgacs.org Therefore, the cyclobutane core of this compound is more reactive than a corresponding cyclopentane or cyclohexane derivative under certain conditions, such as those involving radical or transition-metal catalysis. researchgate.net

Ring Expansion Rearrangements

A key feature of cyclobutane chemistry is the tendency to undergo ring expansion rearrangements to form more stable five-membered rings. chemistrysteps.com These rearrangements are often driven by the formation of a carbocation adjacent to the ring, which triggers a 1,2-alkyl shift. chemistrysteps.comugent.be For example, the treatment of a cyclobutylmethyl halide with a Lewis acid can generate a primary carbocation, which rapidly rearranges to a more stable tertiary cyclopentyl carbocation. chemistrysteps.com

In the context of this compound analogues, a derivative such as (3-ethylcyclobutyl)methanol (obtainable from the reduction of the acid) could be converted into a tosylate or halide. Subsequent solvolysis could induce a ring expansion to form a cyclopentane derivative. chemistrysteps.com Another pathway involves the acid-catalyzed rearrangement of cyclobutanol (B46151) derivatives, known as a semipinacol rearrangement, which can also lead to ring-enlarged products. nih.govacs.org These reactions are synthetically valuable as they allow for the construction of complex cyclopentane frameworks from readily available cyclobutane precursors. researchgate.netnih.gov

Carbocation-Mediated Ring Enlargement

Carbocation-mediated rearrangements are a prominent feature of cyclobutane chemistry, driven by the desire to alleviate ring strain. chemistrysteps.com When a carbocation is generated on or adjacent to a cyclobutane ring, a ring-expansion rearrangement can occur, typically leading to a more stable cyclopentane system. chemistrysteps.commasterorganicchemistry.com This process is a type of alkyl shift. chemistrysteps.com

For instance, the hydrolysis of a cyclobutyl derivative can lead to a cyclopentanol (B49286) product through a ring-expansion mechanism. chemistrysteps.com The reaction is initiated by the formation of a carbocation, which then undergoes a 1,2-alkyl shift, expanding the four-membered ring into a five-membered one. chemistrysteps.commasterorganicchemistry.com This transformation is energetically favorable due to the significant reduction in angle and torsional strain when converting from a cyclobutane to a cyclopentane ring. chemistrysteps.com

Alkyl Shift Mechanisms in Ring Expansions

The fundamental mechanism driving ring expansions in cyclobutane systems is the alkyl shift, a type of carbocation rearrangement. masterorganicchemistry.com This process involves the migration of a carbon-carbon bond to an adjacent carbocation center. masterorganicchemistry.com In the context of cyclobutane ring expansions, one of the C-C bonds of the ring migrates, effectively inserting the carbocationic carbon into the ring and forming a larger, less strained cyclic system. masterorganicchemistry.comleah4sci.com

Several factors influence the propensity for alkyl shifts and subsequent ring expansions:

Carbocation Stability: The initial formation of a carbocation is a prerequisite. The stability of this carbocation, influenced by substituents, will affect the reaction rate.

Ring Strain: Cyclobutane rings possess significant ring strain (approximately 26 kcal/mol), which is a primary driving force for the expansion to the less strained cyclopentane ring. chemistrysteps.comyoutube.com

Substituent Effects: The nature and position of substituents on the cyclobutane ring can influence the regioselectivity and stereoselectivity of the rearrangement.

The mechanism generally proceeds as follows:

Formation of a carbocation adjacent to the cyclobutane ring.

Alignment of the breaking C-C bond of the cyclobutane ring with the empty p-orbital of the carbocation. masterorganicchemistry.com

Migration of the alkyl group (a C-C bond from the ring) to the carbocation center, resulting in the formation of a new, larger ring and a new carbocation center. masterorganicchemistry.comyoutube.com

Subsequent reaction of the newly formed carbocation, such as trapping by a nucleophile, to yield the final product. chemistrysteps.com

It is important to note that ring expansions can sometimes be followed by other rearrangements, such as hydride or methyl shifts, to form an even more stable carbocation before the final product is formed. leah4sci.comyoutube.com

Halogenation Reactions (e.g., Free Radical Chlorination)

The halogenation of cyclobutane derivatives, including those with alkyl and carboxylic acid substituents, can proceed through different mechanisms depending on the reaction conditions and the specific halogen used. mt.com Free radical chlorination is a common method for introducing chlorine atoms onto an alkane framework. vaia.com

The free-radical chlorination of substituted cyclobutanes has been shown to be influenced by the release of steric strain upon formation of the cyclobutyl radical. rsc.orgrsc.org This leads to a higher reactivity of substituted cyclobutanes compared to their unsubstituted or larger cycloalkane counterparts. rsc.orgrsc.org For example, the gas-phase chlorination of methylcyclobutane (B3344168) demonstrates this enhanced reactivity. rsc.orgrsc.org

The reaction proceeds via a chain mechanism involving three main steps: vaia.com

Initiation: Generation of chlorine radicals, typically by UV light or heat. vaia.com

Propagation: A chlorine radical abstracts a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical and HCl. This radical then reacts with a molecule of Cl₂ to form the chlorinated product and a new chlorine radical. vaia.com

Termination: Combination of two radicals to form a stable molecule. vaia.com

In the case of this compound, free radical chlorination would be expected to yield a mixture of monochlorinated products, with substitution occurring at various positions on the ring and the ethyl side chain. The selectivity of the reaction is generally low for chlorination, meaning that a statistical distribution of products is often observed, influenced by the number of hydrogen atoms at each position. quora.com However, the presence of the carboxylic acid group can influence the regioselectivity of the reaction.

| Reactant | Reaction Type | Key Features | Potential Products |

| Methylcyclobutane | Free Radical Chlorination | Enhanced reactivity due to strain release. rsc.orgrsc.org | Mixture of monochlorinated isomers (1-chloro-1-methylcyclobutane, cis/trans-1-chloro-2-methylcyclobutane, cis/trans-1-chloro-3-methylcyclobutane). quora.com |

| Cyclobutanecarboxylic Acid | Free Radical Chlorination | Potential for decarboxylative halogenation under certain conditions. nih.gov | Chlorinated cyclobutanecarboxylic acids, potentially some ring-opened or decarboxylated products. |

Nucleophilic Substitution Reactions at Cyclobutane Ring Positions

Nucleophilic substitution reactions on the cyclobutane ring are generally challenging due to the increased s-character of the C-H bonds and the steric hindrance of the ring. However, under certain conditions, particularly with activated substrates, these reactions can occur.

The reactivity of cyclobutane derivatives in nucleophilic substitution reactions is significantly lower than that of their open-chain or larger-ring analogs. This is attributed to the increased angle strain in the trigonal bipyramidal transition state of an SN2 reaction. libretexts.org For an SN2 reaction to occur, the carbon atom undergoing substitution must adopt a geometry with bond angles approaching 120°, which is highly unfavorable for a cyclobutane ring. libretexts.org

Despite these challenges, nucleophilic substitution can be facilitated in specific scenarios:

Ring Opening: When the cyclobutane ring is activated with both donor and acceptor groups, nucleophilic attack can lead to ring opening. chemistryviews.org For instance, cyclobutanes with two geminal ester groups can undergo a Friedel-Crafts-type reaction with electron-rich arenes in the presence of a Lewis acid like AlCl₃, resulting in ring-opened products. chemistryviews.org Thiols and selenols can also act as nucleophiles under similar conditions. chemistryviews.org

Intramolecular Substitution: In some cases, intramolecular nucleophilic substitution can occur, leading to the formation of bicyclic systems.

For this compound, direct nucleophilic substitution at the ring carbons would be difficult. However, functionalization of the carboxylic acid group to a leaving group could potentially enable substitution reactions, though ring strain would remain a significant barrier.

| Substrate Type | Reaction Condition | Outcome |

| Donor-Acceptor Cyclobutanes | Lewis Acid (e.g., AlCl₃) and Nucleophile (e.g., arene, thiol) | Ring-opening. chemistryviews.org |

| General Cyclobutyl Halides | SN2 conditions | Slow reaction rate due to high transition state energy. libretexts.org |

Stereochemical Aspects of 3 Ethylcyclobutanecarboxylic Acid

Configurational Isomerism of the Cyclobutane (B1203170) Ring

The four-membered carbocyclic ring of cyclobutane is not planar. To alleviate the torsional strain that would result from a flat structure, it adopts a puckered or "butterfly" conformation. libretexts.orgdalalinstitute.comlibretexts.org This non-planar geometry gives rise to two distinct positions for substituents: axial and equatorial, analogous to the chair conformation of cyclohexane (B81311). acs.org This fundamental structural feature is the basis for the complex stereoisomerism observed in substituted cyclobutanes like 3-ethylcyclobutanecarboxylic acid.

Cis-Trans Isomerism in Substituted Cyclobutanes

In 1,3-disubstituted cyclobutanes, the substituents can be located on the same side of the ring (cis) or on opposite sides (trans). libretexts.org Unlike substituted cyclohexanes where the trans-1,4 isomer is typically more stable, in 1,3-disubstituted cyclobutanes, the cis isomer is often the more stable configuration. proquest.comstackexchange.com This preference is attributed to the puckered conformation of the ring. In the cis isomer, both substituents can occupy pseudo-equatorial positions, which minimizes steric hindrance. stackexchange.com In contrast, for the trans isomer to accommodate the puckered structure, one substituent must be in an equatorial position while the other is forced into a more sterically hindered axial position, leading to unfavorable 1,3-diaxial interactions. proquest.comresearchgate.net

However, this general rule can be reversed in cases involving strong dipole-dipole interactions or bulky substituents that can cause other forms of steric strain. researchgate.net For this compound, the relative stability of the cis and trans isomers would depend on the balance between the steric bulk of the ethyl and carboxylic acid groups and any potential intramolecular interactions.

Chiral Centers and Enantiomeric Forms

Chirality in organic molecules arises from the presence of one or more chiral centers, which are typically tetrahedral carbon atoms bonded to four different groups. libretexts.orgpressbooks.pub The presence of a single chiral center is sufficient to make a molecule chiral, meaning it is non-superimposable on its mirror image. libretexts.org These non-superimposable mirror images are known as enantiomers. libretexts.org

In the case of this compound, both the carbon atom bonded to the carboxylic acid group (C1) and the carbon atom bonded to the ethyl group (C3) are potential chiral centers. This is because each is attached to a hydrogen atom, a substituent (either -COOH or -CH2CH3), and two different ring segments (-CH2-C(H)(R)-CH2-). Since the ethyl and carboxylic acid groups are different, the molecule lacks an internal plane of symmetry in both its cis and trans forms.

Consequently, this compound exists as two pairs of enantiomers:

Cis Isomer : This isomer exists as a pair of enantiomers, (1R,3S)-3-ethylcyclobutanecarboxylic acid and (1S,3R)-3-ethylcyclobutanecarboxylic acid.

Trans Isomer : This isomer also exists as a pair of enantiomers, (1R,3R)-3-ethylcyclobutanecarboxylic acid and (1S,3S)-3-ethylcyclobutanecarboxylic acid.

The identification of these stereoisomers is crucial as different enantiomers can exhibit distinct biological activities and physical properties.

| Isomer Type | Stereochemical Configuration | Relationship |

|---|---|---|

| Cis | (1R,3S) | Enantiomers |

| (1S,3R) | ||

| Trans | (1R,3R) | Enantiomers |

| (1S,3S) |

Control and Elucidation of Stereochemistry in Synthetic Processes

The synthesis of specific stereoisomers of substituted cyclobutanes is a significant challenge in organic chemistry. rsc.orgacs.org Accessing di-substituted derivatives with high diastereoselectivity and enantioselectivity has become an area of intense research. rsc.org Various strategies have been developed to control the stereochemical outcome of reactions that form or modify the cyclobutane ring.

Stereoselective Synthetic Methodologies

Stereoselective synthesis aims to produce a single stereoisomer or a specific mixture of stereoisomers. For cyclobutane derivatives, several powerful methods are employed. acs.orgntu.ac.uk

[2+2] Cycloadditions : This is a common method for constructing cyclobutane rings, often using photochemical, thermal, or catalyzed reactions. rsc.orgacs.org The stereochemistry of the starting alkenes can directly influence the stereochemistry of the resulting cyclobutane product.

Ring Contractions : Syntheses starting from five-membered rings, such as pyrrolidines, can undergo ring contraction to form cyclobutanes. ntu.ac.uknih.gov These reactions can be highly stereoselective, transferring the stereochemical information from the starting material to the product with high fidelity. ntu.ac.uk

Ring-Opening of Bicyclobutanes : Strain-releasing reactions of bicyclo[1.1.0]butanes provide a reliable route to functionalized cyclobutanes. semanticscholar.org By selecting the appropriate catalyst and nucleophile, specific stereoisomers can be targeted.

One scalable approach to a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold involves the Knoevenagel condensation of a ketone with Meldrum's acid, followed by a diastereoselective reduction. acs.org

Diastereoselective and Enantioselective Reaction Control

Achieving high levels of both diastereoselectivity (control over the relative stereochemistry, e.g., cis vs. trans) and enantioselectivity (control over the absolute stereochemistry, e.g., R vs. S) is a key goal in modern synthesis.

Diastereoselective Control : This is often achieved by using substrate control, where the existing stereochemistry in the molecule directs the approach of a reagent, or by using chiral auxiliaries. A notable example is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) to favor the formation of a cis-1,3-disubstituted cyclobutane. acs.org Michael additions onto cyclobutenes have also been shown to produce thio-substituted cyclobutanes with high diastereomeric ratios (>95:5 dr). rsc.orgnih.gov

Enantioselective Control : This typically involves the use of chiral catalysts or reagents that can differentiate between the two enantiomeric transition states of a reaction. For instance, the enantioselective sulfa-Michael addition to cyclobutenes has been achieved using a chiral cinchona-based squaramide organocatalyst, yielding thio-cyclobutanes with high enantiomeric ratios (er up to 99.7:0.3). rsc.orgnih.gov Similarly, rhodium-catalyzed bicyclobutanation followed by a copper-catalyzed homoconjugate addition allows for the construction of enantiomerically enriched cyclobutanes. nih.gov

| Method | Type of Control | Key Reagents/Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Reduction of Cyclobutylidene Meldrum's Acid | Diastereoselective | NaBH4 | Favors cis-1,3-disubstituted product acs.org |

| Sulfa-Michael Addition | Enantioselective | Chiral Cinchona Squaramide Catalyst | High enantiomeric ratio (er up to 99.7:0.3) rsc.orgnih.gov |

| Ring Contraction of Pyrrolidines | Stereoselective | Iodonitrene Chemistry | High diastereo- and enantiocontrol (dr > 20:1, ee > 97%) ntu.ac.uk |

| Bicyclobutanation/Homoconjugate Addition | Enantioselective | Rh2(S-NTTL)4 and Cu-catalyst | Enantiomerically enriched cyclobutanes nih.gov |

Conformation-Reactivity Relationships in Cyclobutane Systems

The reactivity of a cyclobutane derivative is profoundly influenced by its three-dimensional conformation. The puckered nature of the ring and the resulting axial and equatorial positions for substituents are key determinants of reaction pathways and rates. libretexts.orgacs.org The ring is flexible and can "flip" between two equivalent puckered conformations, rapidly interconverting the axial and equatorial positions. stackexchange.com

The equilibrium geometry of the cyclobutane ring is a balance between angle strain (from C-C-C bond angles deviating from the ideal 109.5°) and torsional strain (from eclipsing interactions of adjacent bonds). libretexts.orgacs.org The puckered conformation reduces torsional strain at the cost of slightly increased angle strain. libretexts.orgmaricopa.edu

For a substituted cyclobutane, the conformational preference is to place the larger substituent in an equatorial position to minimize steric interactions. acs.org This preference directly impacts reactivity. For example, reactions that proceed via an SN2 mechanism are highly sensitive to the steric environment around the reaction center. A leaving group in an equatorial position is generally more accessible to an incoming nucleophile than one in a more hindered axial position. Conversely, for elimination reactions, a specific diaxial arrangement of the leaving group and a proton is often required, making the conformation a critical factor for the reaction to proceed. youtube.com Therefore, understanding the conformational preferences of the cis and trans isomers of this compound is essential for predicting their chemical behavior and reactivity in various transformations.

Stereochemical Considerations in Molecular Design

The rigid, puckered structure of the cyclobutane ring in this compound presents a unique scaffold for molecular design, particularly in medicinal chemistry. The defined spatial arrangement of the ethyl and carboxylic acid groups, dictated by its stereochemistry, is a critical factor in its interaction with biological targets. The controlled synthesis of specific stereoisomers allows for the exploration of three-dimensional space and the optimization of molecular properties.

Cis/Trans Isomerism and Conformational Rigidity

The cyclobutane ring itself is not planar but exists in a puckered or "butterfly" conformation to relieve ring strain. This puckering creates pseudo-axial and pseudo-equatorial positions for the substituents. In general, for 1,3-disubstituted cyclobutanes, the cis isomer is often more stable than the trans isomer because both bulky substituents can occupy pseudo-equatorial positions, minimizing steric hindrance. In the trans isomer, one substituent is forced into a pseudo-axial position, leading to greater steric strain. stackexchange.comstudy.com However, there are exceptions where the trans isomer exhibits greater stability, often due to specific electronic or intramolecular interactions. proquest.comresearchgate.net

The choice between a cis or trans configuration can be a key element in drug design. For instance, the fixed distance and orientation between the functional groups in each isomer can be exploited to match the binding site of a receptor or enzyme. The conformational rigidity of the cyclobutane ring, compared to more flexible acyclic linkers, can also be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity.

Enantioselectivity in Biological Interactions

Each of the cis and trans diastereomers of this compound is chiral and therefore exists as a pair of enantiomers. The four resulting stereoisomers are:

(1R, 3R)-3-Ethylcyclobutanecarboxylic acid

(1S, 3S)-3-Ethylcyclobutanecarboxylic acid

(1R, 3S)-3-Ethylcyclobutanecarboxylic acid

(1S, 3R)-3-Ethylcyclobutanecarboxylic acid

Biological systems are inherently chiral, and as such, enantiomers of a drug candidate often exhibit different pharmacological activities. One enantiomer may bind to a target receptor with high affinity, while the other may have low affinity or even interact with a different target, potentially leading to off-target effects. Therefore, the stereoselective synthesis and separation of the individual stereoisomers of this compound are crucial for its development as a therapeutic agent. The ability to produce enantiomerically pure compounds allows for a more precise understanding of the structure-activity relationship (SAR) and can lead to drugs with improved efficacy and safety profiles.

The use of cyclobutane-containing amino acids in peptide and protein design is an area where such stereochemical control is of utmost importance. The rigid cyclobutane framework can be used to induce specific secondary structures or to create constrained analogs of bioactive peptides.

Data on Stereoisomer Stability

| Stereoisomer Configuration | Predicted Relative Stability | Rationale |

| cis-(diequatorial) | Most Stable | Both bulky substituents occupy pseudo-equatorial positions, minimizing steric strain. |

| trans-(axial-equatorial) | Less Stable | One bulky substituent is in a pseudo-axial position, leading to 1,3-diaxial interactions. |

It is important to note that these are generalized predictions, and the actual energy differences may vary depending on the specific nature of the substituents and solvent effects.

Research Findings on Related Structures

Research on various cyclobutane derivatives has consistently highlighted the importance of stereochemistry in their biological activity. For example, studies on cyclobutane-containing analogs of combretastatin (B1194345) A4, a potent anticancer agent, have shown that the cis and trans isomers exhibit significantly different cytotoxic properties. nih.gov Similarly, the stereochemistry of cyclobutane-based nucleoside analogs is critical for their antiviral activity. The precise spatial arrangement of the substituents on the cyclobutane ring determines how well these molecules fit into the active site of viral enzymes.

The synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid has been achieved, allowing for a detailed investigation of their individual biological properties. researchgate.net Such studies are essential for understanding the role of stereochemistry in the pharmacological profile of this class of compounds.

Computational and Mechanistic Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool to investigate the electronic structure and energetics of molecules like 3-Ethylcyclobutanecarboxylic acid. These methods allow for the detailed exploration of reaction mechanisms, the characterization of transient species, and the prediction of reaction outcomes.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving cyclobutane (B1203170) derivatives. For instance, in the context of ring-opening reactions, DFT can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. Studies on similar cyclobutane systems have shown that the mechanism can involve the formation of 1,4-biradical intermediates. acs.org The rate-determining step in such transformations is often the cleavage of C-C bonds to release ring strain, a process that can be meticulously modeled using DFT. acs.orgresearchgate.net For example, the formation of cyclobutanes from pyrrolidines has been shown through DFT to proceed via a 1,4-biradical intermediate, with the release of nitrogen gas being the rate-determining step. acs.org

Furthermore, DFT can elucidate the regioselectivity and stereospecificity of reactions. In cycloaddition reactions, such as the [2+2] cycloaddition to form cyclobutane rings, DFT calculations can predict the favored products by comparing the activation energies of different pathways. acs.org For instance, in the cycloaddition of 1-acetylindoles with alkenes, DFT calculations explained the observed regioselectivity by showing a lower activation energy for the addition to the C2 position of the indole (B1671886) ring. acs.org

| Reaction Type | Intermediate/Mechanism | Key Findings from DFT |

| Ring-opening of N-alkyl cyclopropane/cyclobutane amides | Radical intermediates | Theoretical predictions for cyclobutane ring openings were established. researchgate.net |

| Formation of cyclobutanes from pyrrolidines | 1,4-biradical intermediate | The rate-determining step is the release of N2 to form an open-shell singlet 1,4-biradical, followed by a barrierless collapse to the cyclobutane product. acs.org |

| [2+2] Cycloaddition of 1-acetylindoles | Diradical intermediates | The regioselectivity is explained by the lower activation energy for addition at the C2 position of the indole. acs.org |

The identification and characterization of transition states are paramount to understanding reaction kinetics. DFT calculations allow for the precise determination of the geometry and energy of these fleeting structures. For a reaction involving this compound, such as a ring-opening or a substitution reaction, the transition state would represent the highest energy point along the reaction coordinate.

For example, in the formation of cyclobutanes from pyrrolidines, the transition state for the rate-determining step, which involves the cleavage of two C-N bonds, has been computationally characterized. acs.org The calculated activation energy for this step was found to be in agreement with experimental observations. acs.org Similarly, in cycloaddition reactions, the transition states for both endo and exo approaches can be calculated to determine the kinetic product. acs.org The analysis of the transition state structure provides valuable information about the bonding changes occurring during the reaction.

By calculating the energies of reactants, intermediates, transition states, and products, DFT can provide a complete energetic profile of a chemical transformation. This profile helps in determining the thermodynamic and kinetic feasibility of a reaction. For instance, the relative Gibbs energies of different reaction pathways can be compared to predict the major product. acs.org

| Reaction Step | Calculated Relative Gibbs Energy (kcal/mol) |

| Formation of 1,1-diazene intermediate | Highly exergonic acs.org |

| Transition state for N2 release | +17.7 (rate-determining step) acs.org |

| 1,4-biradical intermediate | (Relative to reactants) acs.org |

| Final cyclobutane product | -156.9 acs.org |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

The cyclobutane ring is not planar and exists in a puckered conformation. The substituents on the ring, the ethyl group at position 3 and the carboxylic acid group at position 1, can adopt either axial or equatorial positions. This leads to different conformational isomers (cis and trans) with varying energies.

Molecular dynamics (MD) simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. These simulations provide a time-resolved view of the molecular interactions, including hydrogen bonding and van der Waals forces. dovepress.comnih.govmdpi.com

For instance, MD simulations have been used to study the interaction of cyclobutane-containing analogs of combretastatin (B1194345) A4 with tubulin, a protein target in cancer therapy. researchgate.net These studies can reveal the binding mode of the molecule and identify key amino acid residues involved in the interaction. mdpi.com Similarly, MD simulations can be used to understand the interactions of this compound in a solvent, providing insights into its solubility and aggregation behavior. dovepress.com The binding free energy between the molecule and its target can be calculated using methods like MM-PBSA to quantify the strength of the interaction. dovepress.comresearchgate.net

| Interaction Type | Method of Investigation | Key Insights |

| Drug-protein binding | Molecular Dynamics (MD) Simulations, MM-PBSA | Identification of binding modes, key interacting residues, and calculation of binding free energies. researchgate.netmdpi.comresearchgate.net |

| Solute-solvent interactions | Molecular Dynamics (MD) Simulations | Understanding solubility, aggregation, and the influence of the solvent on conformation. dovepress.commdpi.com |

| Intermolecular hydrogen bonding | DFT, MD Simulations | Characterization of hydrogen bond strength and geometry in dimers or complexes. researchgate.net |

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity and physical properties. Computational chemistry provides powerful tools to probe the electronic environment of molecules like this compound, offering insights into its behavior in chemical reactions. This section delves into the analysis of its frontier molecular orbitals, charge distribution, and bonding interactions through various theoretical methods.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. aimspress.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap indicates that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the carboxylic acid group, specifically the non-bonding orbitals of the oxygen atoms, as these are the regions with the highest electron density. The LUMO is likely to be the π* antibonding orbital of the carbonyl group (C=O) within the carboxylic acid function. Electron-donating groups, such as the ethyl and cyclobutane substituents, would slightly raise the energy of the HOMO, while the electron-withdrawing nature of the carboxylic acid group influences the LUMO energy.

The energies of these orbitals and the resulting gap are critical for predicting how this compound will interact with other chemical species. For instance, the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | 1.23 |

| HOMO-LUMO Gap (ΔE) | 8.08 |

Note: The values in this table are illustrative and represent typical energies for a molecule of this type as determined by computational methods like Density Functional Theory (DFT).

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. youtube.com Typically, red areas indicate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas represent regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. youtube.comwuxiapptec.com Green and yellow areas denote regions of neutral or intermediate potential.

In the case of this compound, the MEP map would show the most negative potential (red) concentrated around the oxygen atoms of the carboxylic acid group due to the high electronegativity of oxygen and the presence of lone pairs. This region is the most likely site for protonation and interaction with electrophiles. The most positive potential (blue) would be located around the acidic hydrogen of the carboxyl group, making it the most probable site for deprotonation by a base. wuxiapptec.com The ethyl group and the cyclobutane ring, being composed of carbon and hydrogen atoms, would exhibit a relatively neutral potential (green).

This detailed mapping of charge distribution allows for the prediction of intermolecular interactions, such as hydrogen bonding, and provides a rationale for the molecule's acidity and basicity. avogadro.cc

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized, one-center (lone pairs) and two-center (bonds) orbitals that align with the chemist's intuitive Lewis structure picture. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding in terms of orbital occupancies, hybridization, and the energetic significance of delocalization effects through second-order perturbation theory. wisc.edu

For this compound, NBO analysis would detail the nature of the sigma (σ) bonds within the cyclobutane ring and the ethyl group, as well as the sigma and pi (π) bonds of the carboxylic acid function. It would quantify the hybridization of the atomic orbitals contributing to these bonds. For example, the carbon atom of the carbonyl group would exhibit sp² hybridization, while the carbons of the cyclobutane ring would be approximately sp³ hybridized.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which represent electron delocalization from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu These interactions, often between a lone pair and an antibonding orbital (e.g., n → σ* or n → π), stabilize the molecule. In this compound, significant delocalization would be expected from the lone pairs of the hydroxyl oxygen to the π antibonding orbital of the carbonyl group.

Table 2: Illustrative NBO Analysis for Selected Bonds in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C=O2) | 25.8 |

| σ (C-C) | σ* (C-C) | 3.5 |

| σ (C-H) | σ* (C-C) | 2.1 |

Note: LP denotes a lone pair, σ and π represent sigma and pi bonds, and σ* and π* represent the corresponding antibonding orbitals. O1 refers to the hydroxyl oxygen and O2 to the carbonyl oxygen. The values are illustrative of typical stabilization energies.

Advanced Characterization Techniques for 3 Ethylcyclobutanecarboxylic Acid and Derivatives

Spectroscopic Methodologies

Spectroscopic methods are fundamental in determining the molecular structure of 3-Ethylcyclobutanecarboxylic acid. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about functional groups, connectivity, and the electronic environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of this compound.

In ¹H NMR spectroscopy , the acidic proton of the carboxyl group (–COOH) is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-12 ppm. libretexts.orgopenstax.orglibretexts.org The chemical shift of this proton is sensitive to concentration and the solvent used, as these factors influence hydrogen bonding. openstax.orgpressbooks.pub The proton on the carbon atom to which the carboxyl group is attached (the α-proton) would be expected to resonate at approximately 3.17 ppm, based on data for the parent cyclobutanecarboxylic acid. chemicalbook.com The protons of the ethyl group and the cyclobutane (B1203170) ring would appear in the upfield region, typically between 1.7 and 2.6 ppm. chemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region, between 165 and 185 δ for saturated aliphatic acids. libretexts.orgopenstax.orgpressbooks.pub The carbon atoms of the cyclobutane ring and the ethyl group would resonate at higher field strengths. The specific chemical shifts are influenced by the substitution pattern and stereochemistry of the molecule.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -COOH | ¹H NMR | 10.0 - 12.0 | Broad singlet, position is concentration and solvent dependent. libretexts.orgopenstax.orglibretexts.org |

| -CH-COOH | ¹H NMR | ~3.2 | Based on data for cyclobutanecarboxylic acid. chemicalbook.com |

| Ring CH₂, Ethyl CH₂, Ring CH | ¹H NMR | 1.7 - 2.6 | Complex multiplet region. |

| Ethyl CH₃ | ¹H NMR | ~1.0 | Triplet. |

| -COOH | ¹³C NMR | 165 - 185 | Characteristic for saturated carboxylic acids. libretexts.orgopenstax.orgpressbooks.pub |

| Ring Carbons & Ethyl Carbons | ¹³C NMR | 15 - 50 | Expected upfield region for aliphatic carbons. |

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. For cyclobutane derivatives, fragmentation often involves characteristic ring cleavage. acs.orgmtak.hu

Upon electron impact (EI) ionization, this compound would yield a molecular ion [M]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the determination of the molecular formula.

Common fragmentation pathways for cyclobutane derivatives include the initial loss of substituents and the opening of the cyclobutane ring, often through the rupture of C-C bonds opposite to each other. mtak.hu For this compound, characteristic fragments would likely arise from the loss of the ethyl group (•C₂H₅), the carboxyl group (•COOH or CO₂ + H•), and through cleavage of the cyclobutane ring, for example, via cycloreversion to produce ethylene and a substituted acrylic acid radical cation. Data for cyclobutanecarboxylic acid shows significant peaks at m/z 55 and 73. nih.gov

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 99 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 83 | [M - COOH]⁺ | Loss of the carboxyl group |

| 73 | [C₄H₉O]⁺ | Ring cleavage and rearrangement |

| 55 | [C₄H₇]⁺ | Ring fragment after loss of carboxyl |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. echemi.com

The most distinct feature is the very broad O–H stretching absorption, which arises from the hydrogen-bonded dimers of the carboxylic acid. orgchemboulder.com This band typically appears in the region of 2500 to 3300 cm⁻¹. libretexts.orgopenstax.org The C=O stretching vibration of the carbonyl group results in a strong, sharp absorption band between 1700 and 1725 cm⁻¹ for saturated, dimeric carboxylic acids. libretexts.orgechemi.com Additionally, the C–O stretching vibration and O–H bending vibration can be observed in the fingerprint region of the spectrum. orgchemboulder.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity/Appearance |

|---|---|---|---|

| O-H | Stretch | 2500 - 3300 | Very Broad, Strong libretexts.orgorgchemboulder.com |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium, Sharp (may be superimposed on O-H band) |

| C=O | Stretch | 1700 - 1725 | Strong, Sharp echemi.com |

| C-O | Stretch | 1210 - 1320 | Strong orgchemboulder.com |

| O-H | Bend | 900 - 960 | Broad, Medium spectroscopyonline.com |

Diffraction Analysis

Diffraction techniques provide precise information about the three-dimensional arrangement of atoms in a crystalline solid.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute and relative stereochemistry, provided that a suitable single crystal can be obtained. nih.gov For this compound, which can exist as cis and trans diastereomers, X-ray diffraction analysis can unambiguously establish the spatial relationship between the ethyl and carboxylic acid substituents on the cyclobutane ring. researchgate.netacs.org

This technique provides precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule, such as the puckering of the cyclobutane ring. researchgate.net Furthermore, for chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion techniques can be used to determine the absolute configuration of the stereocenters.

| Structural Parameter | Information Yielded |

|---|---|

| Unit Cell Dimensions | Crystal system and lattice parameters. |

| Atomic Coordinates | Precise 3D arrangement of all atoms in the molecule. |

| Bond Lengths and Angles | Geometric details of the molecular structure. |

| Stereochemistry | Unambiguous assignment of relative (cis/trans) and absolute configuration. researchgate.netacs.org |

| Intermolecular Interactions | Details of hydrogen bonding and crystal packing. |

Chromatographic Separations (e.g., High-Efficiency Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-efficiency gas chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds.

For the analysis of carboxylic acids like this compound, derivatization is often necessary to increase volatility and improve peak shape. nih.govnih.gov This is commonly achieved by converting the carboxylic acid into a more volatile ester, such as a methyl or ethyl ester.

Complementary Analytical Techniques (e.g., Elemental Analysis)

In the comprehensive characterization of this compound and its derivatives, elemental analysis serves as a fundamental and complementary technique to spectroscopic methods. This destructive analytical method provides the mass percentages of the constituent elements—carbon, hydrogen, and oxygen—in a purified sample. The data obtained is crucial for verifying the empirical and molecular formula of newly synthesized compounds, thereby confirming their elemental composition and purity.

The most common method for determining the elemental composition of organic compounds is combustion analysis. In this procedure, a precisely weighed sample of the substance is completely burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected in separate absorption tubes. The mass of CO₂ and H₂O produced is then accurately measured.

From these masses, the mass and percentage of carbon and hydrogen in the original sample can be calculated. If the compound contains oxygen, its percentage is typically determined by subtracting the total percentage of carbon and hydrogen from 100%.

For this compound, the molecular formula is C₇H₁₂O₂. Based on this formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011 u) / 128.17 g/mol * 100% = 65.60%

Hydrogen (H): (12 * 1.008 u) / 128.17 g/mol * 100% = 9.43%

Oxygen (O): (2 * 15.999 u) / 128.17 g/mol * 100% = 24.96%

Experimental values obtained from elemental analysis of a pure sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. Any significant deviation could indicate the presence of impurities or an incorrect structural assignment.

Below is a data table summarizing the theoretical elemental composition of this compound. In a research setting, this table would also include the experimentally determined values for comparison.

| Element | Symbol | Theoretical Mass Percentage (%) |

| Carbon | C | 65.60 |

| Hydrogen | H | 9.43 |

| Oxygen | O | 24.96 |

Applications in Chemical Research and Organic Synthesis

A Foundational Component for Intricate Organic Molecules

At the heart of organic synthesis lies the ability to construct complex molecular frameworks from simpler, readily available starting materials. 3-Ethylcyclobutanecarboxylic acid serves as an exemplary building block in this regard. Its cyclobutane (B1203170) ring provides a rigid and stereochemically defined scaffold that chemists can elaborate upon to create larger and more intricate molecules. The carboxylic acid group offers a versatile handle for a wide array of chemical transformations, including amidation, esterification, and reduction, allowing for its incorporation into a multitude of molecular targets.

The strategic use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex natural products and medicinally relevant compounds. The principles of using fundamental compounds as starting materials for more complex molecules are well-established in organic and medicinal chemistry. scbt.com The introduction of oxo- and hydroxy-carboxylic acids through biotechnological means, for instance, highlights the demand for unique building blocks in organic synthesis. nih.gov

A Gateway to Specialized Cyclobutane Derivatives

The chemical reactivity of this compound makes it an excellent precursor for a variety of specialized cyclobutane derivatives. Through targeted chemical modifications, the ethyl and carboxylic acid functionalities can be altered to introduce new functional groups and stereocenters. This controlled derivatization is crucial for accessing a library of related compounds with tailored properties.